3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[1-(diethylamino)ethylidene]-3-phenylurea |
InChI |
InChI=1S/C13H19N3O/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
MCXSTNNYTDQGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NC(=O)NC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Urea Core Formation
The foundational step in synthesizing 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea involves constructing the phenylurea scaffold. A widely adopted method involves the reaction of phenyl isocyanate with primary amines under anhydrous conditions. For instance, 1-[3-(hydroxymethyl)phenyl]-3-phenylurea is synthesized by combining 3-aminobenzyl alcohol with phenyl isocyanate in acetonitrile at ambient temperature, yielding a crystalline product after solvent evaporation. This method emphasizes the importance of inert atmospheres (e.g., nitrogen) to prevent side reactions, achieving yields exceeding 70%.
Optimized Methodologies and Experimental Protocols
One-Pot Synthesis
Recent advancements propose a one-pot synthesis to streamline production. In this method, phenyl isocyanate and diethylaminoethylamine are reacted sequentially in a single vessel. Key parameters include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances reactant solubility |
| Temperature | 60°C | Balances reaction rate and selectivity |
| Catalyst | Triethylamine (1 eq) | Facilitates imine condensation |
| Reaction Time | 12 hours | Ensures complete conversion |
This method achieves yields of 68–75%, with purity exceeding 95% after recrystallization from ethanol.
Stepwise Synthesis with Intermediate Isolation
For higher purity, a stepwise protocol isolates intermediates:
-
Phenylurea Synthesis : React phenyl isocyanate with ammonium hydroxide in dichloromethane at 0°C, yielding 1-phenylurea after filtration.
-
Imine Formation : Treat 1-phenylurea with diethylaminoacetaldehyde in toluene under reflux (110°C) for 6 hours, using molecular sieves to absorb water.
This approach minimizes side products like diphenylurea , which forms via urea dimerization under prolonged heating.
Critical Analysis of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) are preferred for their ability to dissolve both urea intermediates and aldehyde reactants. Non-polar solvents (toluene) are used in imine condensation to favor dehydration.
Temperature and pH Control
-
Low Temperatures (0–25°C) : Suppress urea hydrolysis during initial stages.
-
Elevated Temperatures (60–110°C) : Accelerate imine formation but risk decomposition above 120°C.
-
pH 7–8 : Maintained using triethylamine to prevent protonation of the amine nucleophile.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, diphenylurea , arises from urea self-condensation. This is mitigated by:
Moisture Sensitivity
Both phenyl isocyanate and diethylaminoacetaldehyde are moisture-sensitive. Rigorous drying of solvents and reagents, coupled with inert gas purging, is essential.
Industrial-Scale Production Insights
Patent CN1440964A details a scalable method using autoclaves under nitrogen pressure (0.1–2 MPa) to synthesize phenylurea derivatives. Key adaptations for this compound include:
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea is its role as an anticancer agent. Research has demonstrated that compounds with similar structural characteristics exhibit antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Screening
A study synthesized a series of phenylurea derivatives, including those related to this compound, and tested them against the National Cancer Institute's NCI-60 panel of human cancer cell lines. The results indicated that certain derivatives displayed significant inhibition of cell growth, suggesting a promising avenue for further development in cancer therapeutics .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 12.5 | Inhibition of cell cycle progression |
| Similar Urea Derivative | A549 (lung cancer) | 15.0 | Induction of apoptosis |
Antioxidant Properties
In addition to its anticancer potential, research has indicated that derivatives of phenylurea can also exhibit antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.
Experimental Findings
In vitro studies have shown that certain phenylurea compounds can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This property enhances their therapeutic profile, making them suitable candidates for further investigation in both cancer and age-related diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including the formation of urea linkages and the introduction of diethylamino groups.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of the diethylamino group through alkylation.
- Coupling with phenyl isocyanate to form the urea moiety.
- Final purification and characterization using techniques like NMR and mass spectrometry.
This synthetic flexibility allows for modifications that can enhance biological activity or reduce toxicity .
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies have assessed its effects on various biological systems.
Toxicity Profile Summary
Recent assessments indicate:
- Acute Toxicity : LD50 values suggest a relatively safe profile at therapeutic doses.
- Chronic Exposure : Long-term studies are ongoing to evaluate potential carcinogenic effects or organ toxicity .
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Mutagenicity | Negative |
Conclusion and Future Directions
The compound this compound shows considerable promise in medicinal chemistry, particularly in anticancer research and antioxidant applications. Ongoing studies are necessary to fully elucidate its mechanisms of action, optimize its pharmacological properties, and assess long-term safety.
Future research should focus on:
- Developing more potent derivatives.
- Conducting comprehensive clinical trials.
- Exploring additional therapeutic applications beyond oncology.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The phenylurea moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Molecular Formula : C₁₂H₁₉N₃O (confirmed via SDS) .
- Key Features: A propyl chain links the dimethylamino group to the urea core, unlike the ethylidene group in the target compound. The absence of a double bond reduces conformational rigidity.
- Physicochemical Properties: Higher flexibility due to the saturated propyl chain.
- Hazards: Not classified for health or environmental risks, but precautions include avoiding inhalation and skin contact .
Ethyl N-[(1E)-1-(Diethylamino)ethylidene]-phosphoramidofluoridate
Structural and Functional Differences
- Molecular Formula : Estimated as C₇H₁₄FN₂O₂P (based on substituent analysis) .
- Key Features: Replaces the urea group with a phosphoramidofluoridate moiety, introducing phosphorus and fluorine. The diethylaminoethylidene group is retained, but the phosphorus center increases electrophilicity and reactivity.
- Hazards: Likely hazardous due to fluoridate and phosphoramide groups, which are associated with neurotoxic or enzymatic inhibition effects (common in organophosphates) .
1-[3-(Dimethylamino)phenyl]ethan-1-one
Structural and Functional Differences
- Molecular Formula: C₁₀H₁₃NO (confirmed via literature) .
- Key Features: An acetophenone derivative with a dimethylamino group on the phenyl ring. Lacks the urea backbone, instead featuring a ketone functional group.
- Physicochemical Properties :
- Ketone group enhances polarity and hydrogen-bonding capacity.
- Planar aromatic structure facilitates π-π stacking in material science applications.
Comparative Data Table
Biological Activity
3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea, also known as (1E)-1-[1-(diethylamino)ethylidene]-3-phenylurea, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a phenylurea moiety linked to a diethylaminoethyl group . This structural configuration enhances its solubility and biological activity, making it a subject of extensive pharmacological studies.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including melanoma and breast cancer cells. The diethylamino group is thought to enhance binding affinity to cancer-specific receptors, facilitating selective cytotoxicity.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Receptor Binding : The diethylamino group interacts with various biological receptors, enhancing the compound's binding affinity.
- Signal Transduction Pathways : The phenylurea moiety may influence signal transduction pathways involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In another study focused on its anticancer properties, the compound was tested against several cancer cell lines. It was found to reduce cell viability significantly in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A375 (Melanoma) | 10 |
| HeLa (Cervical Cancer) | 20 |
Q & A
Q. What are the recommended synthetic pathways for 3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves a multi-step approach:
- Step 1 : Formation of the phenylurea backbone via condensation of phenyl isocyanate with a primary amine. For similar urea derivatives, substitution reactions (e.g., using methylamine or diethylamine) are common under basic conditions (e.g., K₂CO₃ in THF) .
- Step 2 : Introduction of the diethylaminoethylidene group through a condensation reaction. Ethylidene intermediates can be generated using aldehydes or ketones in the presence of dehydrating agents (e.g., P₂O₅) .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) should be systematically tested using factorial design to maximize yield .
Q. Example Reaction Table :
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for signals corresponding to the phenyl group (δ 7.2–7.5 ppm), diethylamino protons (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂), and urea NH (δ 5.5–6.5 ppm, broad) .
- ¹³C NMR : Confirm carbonyl (C=O) at δ 155–160 ppm and ethylidene carbons (δ 120–130 ppm) .
- IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and C-N stretches (~1250–1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the ethylidene group (E/Z configuration) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. non-polar environments .
- AI-Driven Tools : Use platforms like COMSOL Multiphysics to model reaction pathways and identify energetically favorable intermediates .
Q. Key Computational Parameters :
| Property | Method | Software | Relevance |
|---|---|---|---|
| HOMO-LUMO Gap | DFT | Gaussian, ORCA | Predicts electrophilic sites |
| Solubility Parameters | MD Simulations | GROMACS | Guides solvent selection |
Q. How can researchers resolve contradictions in reported biological activities of urea derivatives like this compound?
- Methodological Answer :
- Critical Meta-Analysis : Compare experimental conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
- Reproducibility Studies : Replicate prior experiments while controlling for variables like pH, temperature, and solvent purity .
- Mechanistic Clarification : Use isotopic labeling (e.g., ¹⁵N-urea) to trace metabolic pathways and identify bioactive metabolites .
Q. Contradiction Resolution Framework :
Identify conflicting data points (e.g., IC₅₀ values).
Isolate methodological differences (e.g., assay type, sample purity).
Design controlled experiments to test hypotheses (e.g., dose-response under standardized conditions) .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Factorial Design : Test combinations of pH (3–9) and temperature (25–60°C) to identify degradation thresholds. Use HPLC to quantify decomposition products (e.g., phenylurea or diethylamine) .
- Accelerated Stability Testing : Apply Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
